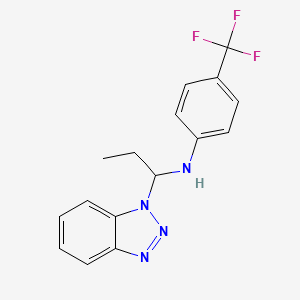
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine
Vue d'ensemble
Description
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine is a chemical compound with the molecular formula C16H15F3N4 and a molecular weight of 320.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety linked to a propyl chain, which is further connected to a trifluoromethyl-substituted phenylamine group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
The synthesis of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine typically involves the reaction of benzotriazole derivatives with appropriate alkylating agents. One common method includes the use of 1-(benzotriazol-1-yl)-3-phenylpropynone as a starting material, which undergoes a series of reactions with substituted amines under controlled conditions . Industrial production methods often involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound .
Analyse Des Réactions Chimiques
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to activate molecules toward various transformations, making it a versatile synthetic auxiliary . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its potential pharmacological effects .
Comparaison Avec Des Composés Similaires
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine can be compared with other benzotriazole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-(Benzotriazol-1-yl)-3-phenylpropynone: A precursor in the synthesis of the target compound.
Trifluoromethylbenzene: A simple trifluoromethyl-substituted aromatic compound used in various chemical reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C16H15F3N4 |
|---|---|
Poids moléculaire |
320.31 g/mol |
Nom IUPAC |
N-[1-(benzotriazol-1-yl)propyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H15F3N4/c1-2-15(23-14-6-4-3-5-13(14)21-22-23)20-12-9-7-11(8-10-12)16(17,18)19/h3-10,15,20H,2H2,1H3 |
Clé InChI |
HVOAACKKZXUIKP-UHFFFAOYSA-N |
SMILES canonique |
CCC(NC1=CC=C(C=C1)C(F)(F)F)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














